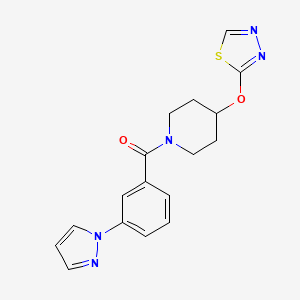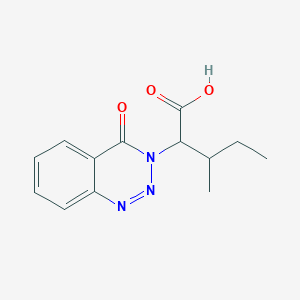
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Based on a structure-activity relationship of compounds such as Sorafenib and Quizartinib, a series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized . The aim was to improve the druggability of target compounds .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is an important aromatic heterocyclic moiety in a large number of anticancer agents . It also contains a urea group and a chlorophenyl group.科学的研究の応用
Synthesis and Structural Analysis
- Studies have focused on synthesizing novel derivatives that include thiazolyl urea components, revealing their potential in creating compounds with significant biological activities. These efforts involve detailed structural analyses, including elemental analyses and spectroscopic methods like NMR and IR, to confirm the compounds' identities and elucidate their structures (Patel et al., 2006).
Biological Activity Evaluation
- Research has extended into evaluating the antimicrobial, antifungal, and antituberculosis activities of these compounds against various microorganisms. Such studies aim to identify new therapeutic agents by exploring the biological efficacy of synthesized compounds (Patel et al., 2006).
- Investigations into the antiproliferative effects of thiazolyl urea derivatives have been conducted, with some compounds showing promising cytotoxic activities against human cancer cell lines. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Toolabi et al., 2022).
- The synthesis of compounds featuring thiazole moieties has also been linked to exploring antioxidant activities. Preliminary studies have indicated that certain derivatives exhibit potent antioxidant properties, suggesting their utility in combating oxidative stress-related diseases (Reddy et al., 2015).
Molecular Interactions and Stability
- The exploration of structure-activity relationships within thiazolyl urea compounds includes investigations into their interactions with biological targets, such as enzymes involved in inflammatory pathways. This research aims to identify mechanisms of action and potential for drug development (Ma et al., 2011).
作用機序
Target of Action
The primary target of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 is a key mediator of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is crucial in various physiological and pathological conditions, including wound healing, inflammation, and tumor growth .
Mode of Action
This compound interacts with its target, VEGFR2, by inhibiting its activity . This inhibition prevents the downstream signaling pathways that are activated by VEGFR2, thereby disrupting the processes that rely on these pathways, such as angiogenesis .
Biochemical Pathways
The inhibition of VEGFR2 by this compound affects several biochemical pathways. These include the PI3K/Akt pathway and the MAPK pathway , both of which are involved in cell survival, proliferation, and migration . By inhibiting these pathways, the compound can prevent the growth and spread of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of angiogenesis, which can lead to the suppression of tumor growth . By preventing the formation of new blood vessels, the compound can starve the tumor of the nutrients it needs to grow .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as growth factors or cytokines, can modulate the compound’s effects
特性
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-12-7-13(2)19(14(3)8-12)25-18(27)10-17-11-29-21(24-17)26-20(28)23-16-6-4-5-15(22)9-16/h4-9,11H,10H2,1-3H3,(H,25,27)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNYIMAACXGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)
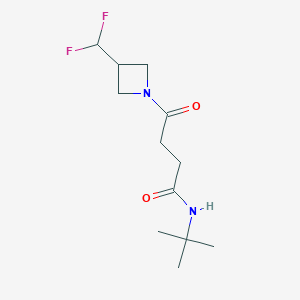
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)
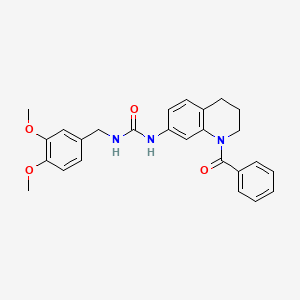

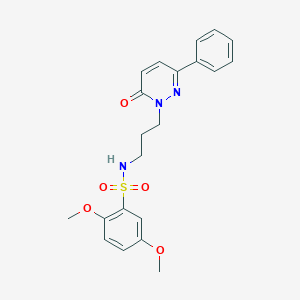
![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
![N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2513388.png)

![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)
